molecular formula C18H18N2O4 B5887964 3-{[2-(butyrylamino)benzoyl]amino}benzoic acid

3-{[2-(butyrylamino)benzoyl]amino}benzoic acid

Cat. No. B5887964
M. Wt: 326.3 g/mol
InChI Key: KMCIEHUVNFOLSO-UHFFFAOYSA-N
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Description

3-{[2-(butyrylamino)benzoyl]amino}benzoic acid, commonly known as BABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BABA is a derivative of salicylic acid and is known for its ability to induce systemic acquired resistance (SAR) in plants, which helps them to defend against pathogens and pests.

Mechanism of Action

The mechanism of action of BABA is not fully understood. However, it is believed that BABA induces 3-{[2-(butyrylamino)benzoyl]amino}benzoic acid in plants by activating the plant's defense mechanisms. BABA is also believed to have anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines. BABA's ability to inhibit the growth of cancer cells is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BABA has been shown to have various biochemical and physiological effects. In plants, BABA induces 3-{[2-(butyrylamino)benzoyl]amino}benzoic acid, which helps them to defend against pathogens and pests. BABA has also been shown to enhance plant growth and yield. In humans, BABA has been shown to have anti-inflammatory and analgesic properties. BABA has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

BABA has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. BABA is also relatively inexpensive compared to other compounds with similar properties. However, BABA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BABA can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BABA. One area of research is the development of BABA-based pesticides for use in agriculture. Another area of research is the development of BABA-based drugs for the treatment of inflammatory diseases and cancer. Further research is also needed to fully understand the mechanism of action of BABA and its effects on plants and humans.

Synthesis Methods

BABA can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with butyryl chloride, followed by the reaction with 2-aminobenzoyl chloride. Another method involves the reaction of 2-aminobenzoic acid with butyric anhydride, followed by the reaction with 2-aminobenzoyl chloride. Both methods result in the formation of BABA, which can be purified using recrystallization.

Scientific Research Applications

BABA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, BABA has been shown to induce 3-{[2-(butyrylamino)benzoyl]amino}benzoic acid in plants, which helps them to defend against pathogens and pests. BABA has also been shown to enhance plant growth and yield. In medicine, BABA has been shown to have anti-inflammatory and analgesic properties. BABA has also been shown to inhibit the growth of cancer cells. In biotechnology, BABA has been used as a building block for the synthesis of various compounds.

properties

IUPAC Name

3-[[2-(butanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-6-16(21)20-15-10-4-3-9-14(15)17(22)19-13-8-5-7-12(11-13)18(23)24/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCIEHUVNFOLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(Butanoylamino)phenyl]carbonyl}amino)benzoic acid

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